1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoroanilino group attached to a pyridinecarboxylic acid core. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluoroanilino Intermediate: The synthesis begins with the preparation of 4-fluoroaniline, which is achieved by the hydrogenation of 4-nitrofluorobenzene.
Coupling Reaction: The 4-fluoroaniline is then coupled with a suitable pyridine derivative under controlled conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to drive the reactions to completion.
Scientific Research Applications
1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: In the industrial sector, it is utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth in cancer treatment . The molecular pathways involved often include the modulation of signal transduction pathways and the regulation of gene expression .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid stands out due to its unique structural features and chemical properties. Similar compounds include:
4-Fluoroaniline: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
These comparisons underscore the distinctiveness of this compound in terms of its synthesis, reactivity, and applications.
Properties
IUPAC Name |
1-(4-fluoroanilino)-6-methyl-4-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19)7-16(8)15-10-4-2-9(14)3-5-10/h2-7,15H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDXDNIJUZTSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1NC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.